REACTION_CXSMILES
|
[CH3:1][NH:2][N+:3]([O-:5])=[O:4].[C:6]1(Cl)[C:7](=[CH:11][C:12](=[CH:16][C:17]=1[N+:18]([O-:20])=[O:19])[N+:13]([O-:15])=[O:14])[N+:8]([O-:10])=[O:9]>>[CH3:1][N:2]([N+:3]([O-:5])=[O:4])[C:11]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:17]([N+:18]([O-:20])=[O:19])=[CH:16][C:12]=1[N+:13]([O-:15])=[O:14]
|
Name
|
Methylnitramine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C([N+](=O)[O-])=CC([N+](=O)[O-])=CC1[N+](=O)[O-])Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |